molecular formula C10H11N B1587460 2-ethyl-1H-indole CAS No. 3484-18-2

2-ethyl-1H-indole

Cat. No. B1587460
CAS RN: 3484-18-2
M. Wt: 145.2 g/mol
InChI Key: BWNBLGQCCSCCHF-UHFFFAOYSA-N
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Description

“2-ethyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important biological molecules like tryptophan and neurotransmitter serotonin . The presence of the indole nucleus in medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Scientific Research Applications

Synthesis and Functionalization

2-ethyl-1H-indole is a derivative of the indole nucleus, a key structural component in numerous biologically active compounds. Indoles have been extensively studied for over a century, with various methods developed for their synthesis and functionalization. The substituted indole nucleus is pivotal in natural and synthetic chemistry, highlighting its significance in biological activities and industrial applications. Palladium-catalyzed reactions have become increasingly important in indole chemistry, offering access to complex molecules with wide-ranging functionalities. This method is beneficial for synthesizing fine chemicals, agrochemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Pharmaceutical Activities

Indole motifs are noteworthy for their broad spectrum of applications in medicine, synthetic chemistry, and industrial chemistry. They are integral in developing pharmacologically active compounds. The synthesis of specific indole derivatives, such as ethyl-3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, and their subsequent conversion into other compounds, has been explored for anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamy, 2021).

Antimicrobial Activity

The synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which undergo reactions starting from 4-hydroxy indole, demonstrates antimicrobial properties. This application signifies the potential of indole derivatives in combating microbial infections (Prasad, 2017).

Environment-Friendly Synthesis Techniques

Indoline derivatives, closely related to indoles, have been synthesized using environmentally friendly flow chemistry techniques. These methods are beneficial for improving the discovery chemistry of antagonists in medical research, highlighting the indole structure's versatility and importance in developing pharmaceutical agents (Örkényi et al., 2017).

Antioxidant and Antimicrobial Properties

Novel indole derivatives exhibit significant antioxidant and antimicrobial properties without cytotoxic effects. These findings are crucial for developing new compounds with potential therapeutic applications in treating diseases caused by oxidative stress and microbial infections (Kurt-Kızıldoğan et al., 2020).

Potential in Anticancer Therapies

Research into the interaction of indole with SARS-CoV-2 suggests that indole scaffolds could play a significant role in designing therapies against the virus. The study of indole derivatives for cytotoxic activity against cancer cell lines further underscores their importance in developing anticancer agents (Gobinath et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “1H-Indole-2-methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNBLGQCCSCCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396628
Record name 2-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H-indole

CAS RN

3484-18-2
Record name 2-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an ice water bath, 2-methylindole (5 g, 38.1 mmol), 300 mL anhydrous diethyl ether, 2.4 M n-BuLi 47.5 mL (114 mmol), tert-butanol (8.5 g, 75.8 mmol) were added into a reaction vessel. Upon completion of addition, under protection of nitrogen, the reaction was stirred at room temperature for 0.5 h. Then the system was cooled to −70° C., and iodomethane (10.245 g, 72.2 mmol) was added dropwise. Upon completion of addition, it was reacted for 2 h maintaining this temperature. Then it was warmed up to −40° C. 2 mL water was added, and then warmed up to room temperature. The system was poured into water, adjusted to pH=6, extracted with diethyl ether, dried and rotate evaporated to dryness to obtain the product 3.74 g, at a yield of 67.7%.
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5 g
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47.5 mL
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8.5 g
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300 mL
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10.245 g
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2 mL
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Yield
67.7%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.2 g (4.2 mmol) 1-benzenesulphonyl-2-ethyl-1H-indole in 10 mL EtOH were mixed with 5 mL of a (20 mmol) 4 N aqueous sodium hydroxide solution and refluxed for 8 h. Then the solvent was eliminated using the rotary evaporator and the residue was diluted with ice water. After acidifying with semi-concentrated aqueous hydrochloric acid the grease precipitated was extracted with ethyl acetate. The organic phase was dried on sodium sulphate, filtered off, evaporated down and dried.
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1.2 g
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20 mmol
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10 mL
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Synthesis routes and methods IV

Procedure details

Indole-7 carboxyldehyde (I-1). Ethyl Indole-7 m carboxylate was prepared according to literature procedure {Batcho B. and Leimgruber, K., Org. Syn. Vol IIV, page 34-40). To a solution of methyl 7-indolecarboxylate (13 g, 74.2 mmol) in 250 ml of anhydrous THF was added LiAlH4 (10.9 g, 0.288 mol) in portions, and reaction mixture was heated to reflux for 2 h. After cooling to room temperature, the excess hydride was quenched by addition of water (12 mL), 15% NaOH (12 mL) and water (26 mL). The solids were removed by filtration through a pad of Celite and filtrate was evaporated in vacuo to yield (1H-indol-7-yl)-methanol (10.7 g, 98%). 1HNMR (CDCl3). To a solution of the alcohol, (1H-indol-7-yl)-methanol (8.0 g, 54.3 mmol) in 400 mL of methylene chloride was added activated manganese (IV) oxide (85%, 41.0 g, 0.40 mol), and stirred at ambient temperature for 72 h. After additional of 200 mL of methylene chloride and 400 mL of methanol to the reaction mixture, the whole mixture was filtered through a pad of silica gel to remove solid materials. The filtrate was concentrated to afford a crude product, which was purified by a column chromatography on silica gel to yield 1H-indole-7-carbaldehyde, I-1 (6.55 g, 83%). 1HNMR (CDCl3).
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Indole-7
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13 g
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10.9 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Vrabec, J Maříková, M Ločárek, J Korábečný… - Phytochemistry, 2022 - Elsevier
… The 2-ethyl-1H-indole moiety of 19 is engaged in parallel π-π and displaced π-π stackings with Y440 (4.2 Å) and W430 (4.7 Å), respectively. Moreover, the 2-ethyl-1H-indole moiety lies …
Number of citations: 10 www.sciencedirect.com
C Mattsson, C Sonesson, A Sandahl, HE Greiner… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and evaluated for their 5-HT 6 activity. The most potent agonist in this series was 5-chloro-2-methyl-3-(1…
Number of citations: 66 www.sciencedirect.com
S Mahboobi, E Eichhorn, A Popp, A Sellmer… - European journal of …, 2006 - Elsevier
A number of new compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures were found to have antibacterial activity against resistant strains of …
Number of citations: 62 www.sciencedirect.com
RD Dillard, NJ Bach, SE Draheim… - Journal of medicinal …, 1996 - ACS Publications
As reported in our previous paper, a series of indole-3-acetamides which possessed potency and selectivity as inhibitors of human nonpancreatic secretory phospholipase A 2 (hnps-…
Number of citations: 58 pubs.acs.org
M Amat Tusón, M Pérez Bosch… - … vol. 2011, num. 2, p. 143 …, 2011 - diposit.ub.edu
… (ent-2) with 3(2-bromoethyl)-2-ethyl-1H-indole (6). The latter compound was prepared using a procedure … Thus, bromination of 1-(tert-butyldimethylsilyl)-2-ethyl-1H-indole (5) with N-…
Number of citations: 0 diposit.ub.edu
B Li, S Guo, J Zhang, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
Novel and selective synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with …
Number of citations: 48 pubs.acs.org
I Ambrogio, S Cacchi, G Fabrizi, A Prastaro - Tetrahedron, 2009 - Elsevier
3-(o-Trifluoroacetamidoaryl)-1-propargylic esters have been used as common synthetic intermediates for the preparation of a variety of 3-unsubstituted 2-substituted indoles. Treating …
Number of citations: 48 www.sciencedirect.com
K Kubota, K Kubota - Synthesis of Functionalized Organoboron …, 2017 - Springer
The first enantioselective borylative dearomatization of a heteroaromatic compound has been achieved using a copper(I) catalyst and a diboron reagent. This reaction involves the …
Number of citations: 0 link.springer.com
NS Chandrasekera, T Alling, MA Bailey… - Journal of medicinal …, 2015 - ACS Publications
We conducted an evaluation of the phenoxyalkylbenzimidazole series based on the exemplar 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole for its antitubercular activity. Four …
Number of citations: 41 pubs.acs.org
Z Su, B Liu, H Liao, HW Lin - European Journal of Organic …, 2020 - Wiley Online Library
The development of a method that uses molybdenum hexacarbonyl [Mo(CO) 6 ] as carbon monoxide (CO) surrogate for the palladium‐catalyzed reductive cyclization of nitroalkenes …

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